5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

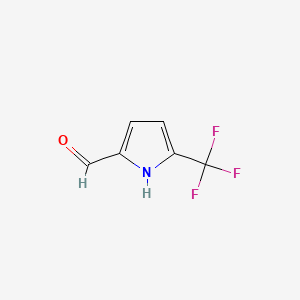

The molecular architecture of this compound is characterized by a five-membered pyrrole ring system bearing both electron-withdrawing substituents. The compound possesses the molecular formula C6H4F3NO with a molecular weight of 163.10 grams per mole. The chemical identification is established through the Chemical Abstracts Service registry number 1367875-88-4.

The structural framework exhibits a planar pyrrole ring with the trifluoromethyl group positioned at the 5-position and the formyl group at the 2-position. The International Union of Pure and Applied Chemistry name confirms this arrangement as this compound. The Simplified Molecular Input Line Entry System representation C1=C(NC(=C1)C(F)(F)F)C=O provides insight into the connectivity pattern, showing the aldehyde functionality directly attached to the pyrrole ring carbon adjacent to the nitrogen atom.

The three-dimensional molecular geometry can be analyzed through the International Chemical Identifier key GCIJMCJVUKNFEH-UHFFFAOYSA-N, which encodes the complete structural information including stereochemistry. Crystallographic analysis reveals specific bond lengths and angles that characterize the molecular framework. The pyrrole ring maintains its characteristic aromatic geometry while accommodating the steric and electronic influences of both substituents.

Table 1: Fundamental Molecular Properties of this compound

Electronic Configuration and Conformational Dynamics

The electronic configuration of this compound is significantly influenced by the presence of two electron-withdrawing groups. The trifluoromethyl substituent exerts a strong inductive effect, withdrawing electron density from the pyrrole ring system. This electronic perturbation alters the aromatic character and reactivity patterns compared to unsubstituted pyrrole derivatives.

Computational investigations using density functional theory methods have revealed important insights into the electronic structure of trifluoromethylated pyrrole systems. Studies employing the M06-2X functional with 6-311+G(d,p) basis sets demonstrate that trifluoromethyl groups significantly modify the frontier molecular orbital energies. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are substantially affected by the electron-withdrawing nature of both the trifluoromethyl and formyl substituents.

The conformational dynamics of the molecule are constrained by the planar nature of the pyrrole ring system. However, the trifluoromethyl group can adopt different rotational conformations relative to the ring plane. Computational analysis suggests that the carbon-carbon bond connecting the trifluoromethyl group to the pyrrole ring allows for limited rotational freedom, with energy barriers governing the interconversion between conformers.

The aldehyde functionality introduces additional conformational considerations, particularly regarding the orientation of the carbonyl group relative to the pyrrole nitrogen. Intramolecular interactions between the formyl oxygen and the pyrrole nitrogen may stabilize specific conformational arrangements, influencing the overall molecular geometry and reactivity patterns.

Vibrational spectroscopic analysis provides further insight into the electronic configuration. The characteristic stretching frequencies of the carbon-fluorine bonds in the trifluoromethyl group appear in the range of 1100-1200 wavenumbers, while the aldehyde carbonyl exhibits characteristic absorption around 1700-1750 wavenumbers. These spectroscopic signatures reflect the electronic environment created by the dual substitution pattern.

Comparative Analysis with Substituted Pyrrole Derivatives

Comparative analysis with related pyrrole derivatives reveals the unique structural characteristics of this compound. Examination of positional isomers and structurally related compounds provides insight into the effects of substituent position and electronic nature on molecular properties.

The positional isomer 5-(trifluoromethyl)-1H-pyrrole-3-carbaldehyde exhibits distinct structural features despite sharing the same molecular formula. This compound demonstrates how the position of the aldehyde group influences the overall electronic distribution and potential reactivity patterns. The 3-carbaldehyde isomer shows different spectroscopic properties and chemical behavior compared to the 2-carbaldehyde variant.

Analysis of 5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile, a closely related derivative where the aldehyde is replaced by a nitrile group, reveals the impact of functional group substitution. The carbonitrile derivative possesses a molecular weight of 160.10 grams per mole and exhibits modified electronic properties due to the different electron-withdrawing characteristics of the nitrile group compared to the aldehyde.

Comparison with 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde illustrates the effects of additional substitution and phenyl ring incorporation. This compound, with molecular formula C14H12F3NO and molecular weight 267.25 grams per mole, demonstrates how extended conjugation and multiple substituents modify the overall molecular architecture.

Table 2: Comparative Analysis of Related Trifluoromethyl Pyrrole Derivatives

The structural comparison extends to synthetic accessibility and preparation methods. Research demonstrates that trifluoromethylated pyrrole derivatives can be synthesized through various approaches, including metal-free cyclization reactions and electrophilic trifluoromethylation processes. The synthetic methodology often determines the regioselectivity and yield of specific substitution patterns.

Crystallographic studies of related pyrrole-2-carbaldehyde derivatives provide insight into solid-state packing arrangements and intermolecular interactions. Analysis of pyrrole-2-carbaldehyde isonicotinoylhydrazone monohydrate reveals hydrogen bonding patterns and crystal packing motifs that may be relevant to understanding the solid-state behavior of the trifluoromethyl derivative.

The electronic properties of trifluoromethyl-substituted pyrroles show enhanced stability toward oxidation and modified reactivity patterns compared to alkyl-substituted analogs. The electron-withdrawing nature of the trifluoromethyl group influences both nucleophilic and electrophilic attack at various positions on the pyrrole ring, creating opportunities for selective functionalization reactions.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIJMCJVUKNFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the trifluoromethyl group onto a pyrrole ring. One common method is the trifluoromethylation of a pyrrole derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the efficient formation of the trifluoromethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 5-(Trifluoromethyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s unique properties make it a candidate for drug development. It can be used to design molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is primarily influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents on pyrrole-2-carbaldehyde derivatives profoundly impacts their chemical behavior:

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect increases the aldehyde’s electrophilicity, facilitating nucleophilic additions (e.g., condensation reactions) .

- Dimethylamino (-N(CH₃)₂): Electron-donating group reduces aldehyde reactivity, stabilizing the pyrrole ring and altering redox properties .

- Hydroxymethyl (-CH₂OH) and Methoxymethyl (-CH₂OCH₃) : Polar substituents enhance solubility in polar solvents but reduce lipophilicity compared to -CF₃ .

- Fluorophenyl (e.g., 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde) : Aromatic electron-withdrawing effects differ spatially from -CF₃, affecting conjugation and steric interactions .

Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on antibacterial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered aromatic ring containing nitrogen. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions and efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. Research indicates that derivatives of pyrrole exhibit potent activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL for the most active compounds, with controls like isoniazid showing MIC values of 0.25 µg/mL . This suggests that this compound may possess similar or enhanced activity due to its structural modifications.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research indicates that pyrrole compounds can interact with cellular targets involved in cancer progression. For instance, they may inhibit specific kinases or transcription factors crucial for tumor growth. In vitro studies have demonstrated that certain pyrrole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 5-(Trifluoromethyl)-1H-pyrrole-2-carbaldehyde?

A1. A transition metal-free ethynylation method is widely used for synthesizing pyrrole-2-carbaldehyde derivatives. For example, 5-acylethynylpyrrole-2-carbaldehydes can be synthesized via Sonogashira-like coupling under mild conditions, achieving yields of 75–87% . Key steps include:

- Reagent selection : Use of acetylene derivatives (e.g., phenylpropiolic acid) and pyrrole precursors.

- Reaction optimization : Temperature control (e.g., 80–100°C) and solvent selection (e.g., DMF or THF).

- Characterization : Confirm purity via melting point analysis and elemental composition (e.g., C: 62.87–76.48%, H: 3.08–5.21%, N: 5.57–6.57%) .

Q. Q2. How is the structure of this compound validated experimentally?

A2. Structural validation typically employs:

Q. Q3. What are the primary applications of this compound in academic research?

A3. The compound is used as:

- Building block for heterocyclic drug candidates (e.g., antiviral or anticancer agents) due to the electron-withdrawing CF₃ group enhancing metabolic stability .

- Ligand precursor in coordination chemistry, leveraging the aldehyde group for Schiff base formation .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence the reactivity of the pyrrole ring in cross-coupling reactions?

A4. The CF₃ group:

- Electron-withdrawing effect : Activates the pyrrole ring toward electrophilic substitution at the 3- and 4-positions, enabling regioselective functionalization .

- Steric hindrance : Limits access to the 5-position, requiring optimized catalysts (e.g., Pd/Cu systems) for Suzuki-Miyaura couplings .

- Case study : In Pd-mediated coupling with aryl halides, yields drop by ~15% compared to non-fluorinated analogs due to steric clashes .

Q. Q5. What computational methods are effective for predicting the electronic properties of this compound?

A5. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

Q. Q6. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?

A6. Contradictions often arise from dynamic processes (e.g., tautomerism or rotamer exchange). Mitigation strategies include:

Q. Q7. What crystallization techniques are optimal for obtaining high-quality single crystals of this compound?

A7. Slow evaporation (e.g., ethyl acetate/hexane mixtures) at 4°C is preferred. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.